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Compound of Interest

Compound Name: 1,6,11,16-Tetraoxacycloeicosane

Cat. No.: B2543557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

macrocyclic polyether, 1,6,11,16-Tetraoxacycloeicosane. Due to the limited availability of

specific experimental data in public-facing literature, this document combines available

database information with predicted spectral characteristics based on the compound's

structure. It also includes detailed, generalized experimental protocols for the acquisition of

such data.

Core Spectroscopic Data
The spectroscopic data for 1,6,11,16-Tetraoxacycloeicosane is crucial for its identification and

characterization in various research and development applications. While comprehensive

public data is scarce, existing database entries and theoretical predictions provide a

foundational understanding.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For

1,6,11,16-Tetraoxacycloeicosane, both ¹H and ¹³C NMR are essential for confirming its cyclic

structure and the chemical environment of its atoms.

¹H NMR Data (Predicted)
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Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The protons

on the carbons adjacent to the oxygen atoms (O-CH₂) would appear as a multiplet at a lower

field (higher ppm) compared to the protons on the other methylene groups (C-CH₂-C).

Predicted Chemical Shift (δ)

ppm
Multiplicity Assignment

~ 3.6 Multiplet -O-CH₂-

~ 1.6 Multiplet -C-CH₂-C-

¹³C NMR Data

A ¹³C NMR spectrum for 1,6,11,16-Tetraoxacycloeicosane is indexed in public databases,

confirming its structural features.[2][3] The spectrum is expected to show two distinct signals

corresponding to the two types of carbon atoms in the macrocyclic ring.

Chemical Shift (δ) ppm Assignment Source

~ 70 -CH₂-O- SpectraBase[2]

~ 27 -CH₂-CH₂- SpectraBase[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,6,11,16-
Tetraoxacycloeicosane, the most prominent feature would be the C-O-C stretching vibrations

of the ether linkages.

Frequency (cm⁻¹) Intensity Assignment

~ 2925 - 2855 Strong C-H stretch (alkane)

~ 1470 - 1440 Medium C-H bend (alkane)

~ 1100 Strong, Broad C-O-C stretch (ether)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. A

GC-MS spectrum is available for this compound in public databases.[2][3]

m/z
Relative Intensity

(%)
Assignment Source

288.23 Data not available [M]⁺ (Molecular Ion) PubChem[3]

Various Data not available
Fragmentation

products
PubChem[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are

generalized protocols and may require optimization based on the specific instrumentation and

sample characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,6,11,16-Tetraoxacycloeicosane
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

is critical to avoid signal overlap with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16

or 32 scans).

Process the data with appropriate Fourier transformation, phasing, and baseline

correction.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (e.g., 1024 or more scans).

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

If the sample is a viscous liquid or a low-melting solid, a thin film can be prepared between

two KBr or NaCl plates.

Place a small drop of the sample on one plate and gently press the second plate on top to

create a uniform thin film.

Sample Preparation (KBr Pellet Method):

If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of

dry KBr powder using an agate mortar and pestle.

Press the mixture in a die under high pressure to form a transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the KBr pellet

without the sample).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1,6,11,16-Tetraoxacycloeicosane (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

Employ a temperature program to ensure separation of the analyte from any impurities

and the solvent. A typical program might start at a low temperature, ramp up to a higher

temperature, and then hold.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the mass spectrometer.

Use Electron Ionization (EI) as the ionization source.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-400).

The resulting data will be a chromatogram showing peaks for each separated component,

and a mass spectrum for each of those peaks.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of experiments for the complete spectroscopic

characterization of 1,6,11,16-Tetraoxacycloeicosane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2543557?utm_src=pdf-body
https://www.benchchem.com/product/b2543557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis Data Interpretation

Final Characterization

1,6,11,16-Tetraoxacycloeicosane

Dissolve in
Deuterated Solvent

Prepare Thin Film
or KBr Pellet

Dissolve in
Volatile Solvent

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

GC-MS Analysis

Structural Elucidation

Functional Group
Identification

Molecular Weight and
Fragmentation Pattern

Complete Spectroscopic
Profile

Click to download full resolution via product page

A flowchart of the experimental workflow for the spectroscopic analysis of 1,6,11,16-
Tetraoxacycloeicosane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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